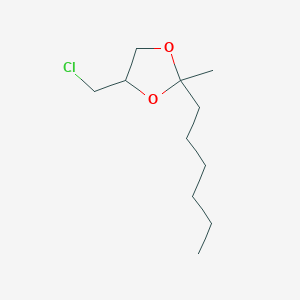
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at positions 1 and 3. This compound is characterized by the presence of a chloromethyl group attached to the dioxolane ring, along with hexyl and methyl substituents. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane typically involves the reaction of 2-hexyl-2-methyl-1,3-dioxolane with chloromethylating agents. One common method is the chloromethylation of the dioxolane ring using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or alkoxide ions are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include amines, ethers, and thioethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alkanes and other reduced derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane involves its reactivity with nucleophiles due to the presence of the electrophilic chloromethyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-1,3-dioxolane: Lacks the hexyl and methyl substituents, making it less hydrophobic.
2-Hexyl-2-methyl-1,3-dioxolane: Lacks the chloromethyl group, reducing its reactivity with nucleophiles.
4-(Bromomethyl)-2-hexyl-2-methyl-1,3-dioxolane: Similar structure but with a bromomethyl group, which may have different reactivity and applications.
Uniqueness
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane is unique due to its combination of a chloromethyl group and hydrophobic hexyl and methyl substituents. This combination enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
57840-72-9 |
|---|---|
Formule moléculaire |
C11H21ClO2 |
Poids moléculaire |
220.73 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H21ClO2/c1-3-4-5-6-7-11(2)13-9-10(8-12)14-11/h10H,3-9H2,1-2H3 |
Clé InChI |
AMTFVXCQVSYQLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(OCC(O1)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


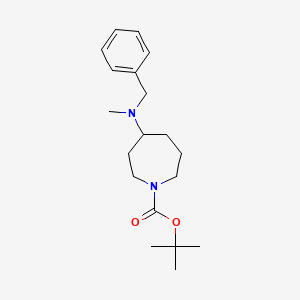
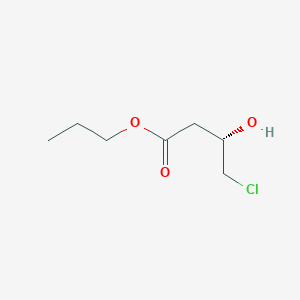
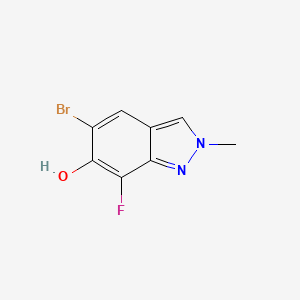
![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
![3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13939689.png)
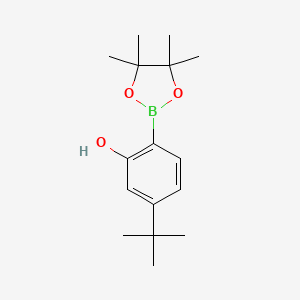



![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
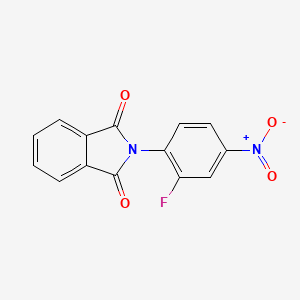
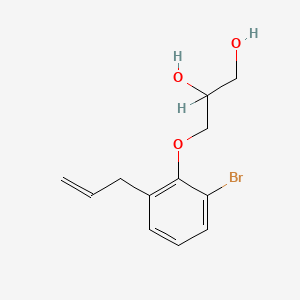
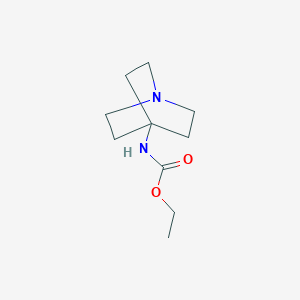
amino}methyl)furan-3-carboxylate](/img/structure/B13939734.png)
